Product packaging for rac-BINAP-Pd-G3(Cat. No.:)

rac-BINAP-Pd-G3

Cat. No.: B12042784
M. Wt: 993.4 g/mol
InChI Key: YMXAISMYVLNYKD-UHFFFAOYSA-N
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Description

Rac-BINAP-Pd-G3 is a useful research compound. Its molecular formula is C57H46NO3P2PdS- and its molecular weight is 993.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H46NO3P2PdS- B12042784 rac-BINAP-Pd-G3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C57H46NO3P2PdS-

Molecular Weight

993.4 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

YMXAISMYVLNYKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Synthetic Methodologies for Rac Binap Pd G3 and Precursor Ligands

Spectroscopic Analysis of Palladium-Ligand Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of palladium-BINAP complexes.

³¹P NMR Spectroscopy : This is one of the most informative techniques for studying phosphine-ligated metal complexes. The coordination of the phosphorus atoms of the BINAP ligand to the palladium center results in a characteristic downfield shift in the ³¹P NMR spectrum compared to the free ligand. This chemical shift provides direct evidence of complex formation and can offer insights into the electronic environment of the phosphorus atoms. researchgate.netresearchgate.net For instance, ³¹P{¹H} NMR spectra of various palladium-BINAP complexes often show a single, sometimes broad, peak, indicating a dynamic equilibrium or a symmetric environment for the two phosphorus atoms in solution. acs.org

Structural Elucidation via X-ray Crystallography

These studies reveal a distorted square-planar geometry around the palladium(II) center. A critical parameter derived from these structures is the P-Pd-P "bite angle," which is dictated by the geometry of the bidentate BINAP ligand. uzh.ch The conformation of the binaphthyl backbone and the orientation of the four phenyl groups are also determined with high precision. In a racemic crystal of ((rac)-BINAP)PdCl₂, both (R)- and (S)-enantiomers of the complex are present in the unit cell. uzh.ch The detailed structural data obtained from X-ray analysis is crucial for understanding steric and electronic effects that influence the catalyst's reactivity and selectivity.

Mechanistic Elucidation of Rac Binap Pd G3 Catalysis

Fundamental Principles of Palladium-Mediated Cross-Coupling Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comrsc.org These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. nih.govlibretexts.org The three fundamental elementary steps of this cycle are oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Detailed Pathways of Oxidative Addition

The catalytic cycle is typically initiated by the oxidative addition of an organic electrophile (often an aryl, vinyl, or alkyl halide, R-X) to a coordinatively unsaturated Pd(0) complex. nih.govacs.org This step involves the cleavage of the R-X bond and the formation of two new bonds, R-Pd and Pd-X, resulting in a square planar Pd(II) complex. csbsju.edu The oxidation state of palladium changes from 0 to +2 in this process.

The rate of oxidative addition is highly dependent on several factors:

The nature of the leaving group (X): The reaction rate generally follows the trend of C-I > C-Br > C-OTf >> C-Cl, corresponding to the bond dissociation energies of the carbon-halogen bond. csbsju.eduacs.org

The organic group (R): The structure of the organic halide can influence the reaction rate.

The supporting ligands: The ligands on the palladium center play a crucial role. Electron-rich and sterically bulky phosphine (B1218219) ligands, like BINAP, can accelerate the rate of oxidative addition. acs.org The active species is often a monoligated Pd(0) complex, which is more reactive than multi-ligated species. nih.gov

The mechanism of oxidative addition can vary, but a common pathway involves the initial formation of a π-complex between the Pd(0) center and the aryl halide, followed by insertion of the palladium into the C-X bond.

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition
Aryl Halide (Ar-X)Relative Rate of Oxidative AdditionBond Dissociation Energy (kcal/mol)
Ar-IFastest~65
Ar-BrFast~81
Ar-ClSlow~97
Ar-FVery Slow / Unreactive~125
Note: Data is generalized from typical cross-coupling observations.

Nuances of Transmetalation Processes

Following oxidative addition, the transmetalation step occurs. In this process, an organic group (R') is transferred from an organometallic reagent (R'-M) to the Pd(II) complex, displacing the halide (X). nobelprize.orgwikipedia.org This forms a new diorganopalladium(II) intermediate, R-Pd-R'. wikipedia.org

The mechanism of transmetalation is complex and can be influenced by the nature of the metal (M) in the organometallic reagent, the ligands on palladium, and the solvent. acs.org For instance:

Suzuki Coupling (M = Boron): The reaction requires a base to activate the organoboron compound, forming a more nucleophilic "ate" complex, [R'B(OH)₃]⁻, which then facilitates the transfer of the R' group to the palladium center. libretexts.orgnobelprize.org

Stille Coupling (M = Tin): The mechanism is still debated but is suggested to proceed through either an associative open or cyclic transition state. acs.orgnih.gov

Negishi Coupling (M = Zinc): These reactions are often very fast and proceed under mild conditions. nobelprize.orgcsbsju.edu

The rate of transmetalation is generally accelerated by more electron-rich nucleophiles (the R' group) and more electron-poor electrophiles (the R-Pd-X complex). nih.gov

Stereoelectronic Factors Governing Reductive Elimination

Reductive elimination is the final and product-forming step of the catalytic cycle. numberanalytics.com The two organic groups (R and R') on the diorganopalladium(II) intermediate couple to form the new R-R' bond, while the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst. csbsju.edunumberanalytics.com

For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the square planar palladium complex. The rate of this step is governed by several stereoelectronic factors:

Steric Hindrance: Increased steric bulk on the ancillary ligands (like the phosphines) can promote reductive elimination by creating a more crowded coordination sphere around the metal center. rsc.org

Electronic Effects: Electron-donating groups on the palladium-bound organic fragments generally slow down reductive elimination, while electron-withdrawing groups can accelerate it. rsc.org The choice of phosphine ligand also has a significant electronic influence.

Bite Angle of Ligands: For bidentate phosphine ligands like BINAP, a larger "bite angle" can influence the ease of reductive elimination.

The Intrinsic Role of the rac-BINAP Ligand in Catalytic Activity and Selectivity

The choice of ligand is critical for the success of a palladium-catalyzed cross-coupling reaction, influencing catalyst activity, stability, and selectivity. numberanalytics.com BINAP is a C₂-symmetric chiral diphosphine ligand known for its unique structural features. wikipedia.org While often used in its enantiopure form for asymmetric catalysis, the racemic mixture (rac-BINAP) is also a highly effective ligand in general cross-coupling reactions. commonorganicchemistry.comguidechem.com

Electronic and Steric Influence of the Racemic BINAP Scaffold

The catalytic performance of BINAP-ligated palladium complexes is directly tied to the ligand's distinct stereoelectronic properties.

Steric Properties: BINAP possesses significant steric bulk due to its four phenyl groups on the phosphorus atoms and the binaphthyl backbone. wikipedia.org This steric hindrance plays a key role in promoting the reductive elimination step. rsc.org The defining structural feature of BINAP is its axial chirality arising from restricted rotation (atropisomerism) around the C-C bond connecting the two naphthyl rings. wikipedia.org This creates a well-defined and rigid chiral pocket around the metal center. The natural bite angle of BINAP is approximately 93°, which influences the geometry and reactivity of the catalytic intermediates. wikipedia.org

Electronic Properties: The phosphine groups in BINAP are electron-donating, which helps to stabilize the Pd(0) state and can influence the rate of oxidative addition. The electronic profile of the ligand can be compared to other common diphosphine ligands to understand its relative electron-donating strength. researchgate.net The combination of steric bulk and electronic nature makes BINAP effective in a wide range of coupling reactions, including the Buchwald-Hartwig amination. illinois.edu

Table 2: Key Properties of the BINAP Ligand
PropertyDescriptionImpact on Catalysis
Structure 2,2'-bis(diphenylphosphino)-1,1'-binaphthylProvides a rigid bidentate scaffold.
Symmetry C₂-Symmetric with Axial ChiralityCreates a well-defined coordination environment. wikipedia.org
Bite Angle ~93°Influences bond angles at the metal center, affecting reactivity. wikipedia.org
Steric Profile Bulky due to phenyl and naphthyl groupsPromotes reductive elimination; stabilizes monoligated species. rsc.orgwikipedia.org
Electronic Profile Electron-donating phosphine groupsStabilizes Pd(0); influences rate of oxidative addition. researchgate.net

Ligand Exchange Dynamics and Their Impact on Catalytic Efficiency

The catalytic cycle often involves an off-cycle equilibrium where the [Pd(BINAP)₂] complex, which is less reactive or even inert, dissociates one BINAP ligand to generate the active monoligated catalyst. berkeley.edu

[Pd(BINAP)₂] ⇌ [Pd(BINAP)] + BINAP

This equilibrium means that the reaction rate can be inversely dependent on the concentration of free BINAP ligand. illinois.eduberkeley.edu Kinetic studies on Pd(BINAP)-catalyzed aminations have shown a first-order dependence on the aryl bromide and an inverse first-order dependence on the BINAP concentration, supporting a mechanism where oxidative addition occurs at the monoligated [Pd(BINAP)] center. berkeley.edu

Furthermore, the stability of the BINAP-ligated palladium complexes is crucial. Under certain conditions, decomposition pathways, such as P-C bond cleavage of the ligand backbone, can occur, leading to catalyst deactivation. uwindsor.ca Understanding these dynamics is essential for optimizing reaction conditions and maintaining high catalytic efficiency over the course of the reaction.

Investigation of Specific Mechanistic Phenomena (e.g., "Swinging Palladium Mechanism")

While the term "Swinging Palladium Mechanism" is not explicitly defined in the context of rac-BINAP-Pd-G3 in the reviewed literature, the concept of ligand dynamics and its influence on the catalytic cycle is a subject of significant investigation for palladium complexes with bulky biaryl phosphine ligands like BINAP. The general mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The activation of the G3 precatalyst is the initial step, yielding the active L-Pd(0) species, where L is the rac-BINAP ligand. sigmaaldrich.com This activation involves the reductive transformation of the Pd(II) precatalyst. mdpi.com The monoligated Pd(0) species is widely considered the active catalyst that enters the catalytic cycle. nih.gov

Mechanistic studies on related Pd-BINAP systems suggest that the coordination of the BINAP ligand to the palladium center is not static. The flexibility of the biaryl backbone and the potential for hemilability, where one phosphine arm of the bidentate ligand dissociates, can play a critical role. This dynamic behavior can be likened to a "swinging" motion, allowing for the necessary coordination and dissociation of reactants and products around the palladium center. For instance, in the amination of aryl bromides catalyzed by Pd-BINAP complexes, it has been proposed that the bromoarene reacts with the monoligated [Pd(BINAP)] species, which is in equilibrium with the bis-ligated [Pd(BINAP)₂] complex. The latter is considered an off-cycle reservoir of the active catalyst. researchgate.net This equilibrium underscores the dynamic nature of ligand association and dissociation.

Furthermore, the steric bulk of the biaryl phosphine ligand, a key feature of the Buchwald-type ligands, is crucial in facilitating the reductive elimination step, which is often the turnover-limiting step in many cross-coupling reactions. nih.govnih.gov The steric pressure exerted by the bulky ligand can promote the formation of the C-C or C-N bond and the regeneration of the active catalyst.

Advanced Kinetic and In Situ Spectroscopic Studies

Advanced kinetic and in situ spectroscopic techniques have been instrumental in providing real-time insights into the species present and the rates of their interconversion during catalysis.

Kinetic Studies: Reaction progress kinetic analysis has been a powerful tool to elucidate the mechanism of palladium-catalyzed reactions. For Pd-BINAP systems, kinetic studies have revealed complex dependencies on substrate and reagent concentrations, often pointing to the involvement of off-cycle catalyst resting states. researchgate.net For example, in the amination of aryl bromides, an induction period is sometimes observed, which is attributed to the slow activation of the precatalyst to form the active catalytic species. researchgate.net

In Situ Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies have been employed to characterize transient intermediates in palladium-catalyzed reactions. For instance, dicationic palladium-BINAP intermediates have been characterized, providing insights into the catalyst's state during hydroamination reactions. researchgate.net ³¹P NMR spectroscopy is particularly valuable for monitoring the coordination environment of the phosphine ligand to the palladium center throughout the reaction. acs.org

Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy, combined with modulation excitation spectroscopy (MES), has been used to study the adsorption geometry of rac-BINAP on palladium surfaces. These studies reveal that the interaction is dominated by the aromatic rings rather than direct coordination of the phosphorus atoms, a finding that has implications for understanding the ligand's role in both homogeneous and heterogeneous catalysis. researchgate.net

UV-Vis Spectroscopy: Steady-state and time-resolved UV-Vis spectroscopy have been utilized to study photoinduced palladium-catalyzed reactions involving rac-BINAP, helping to substantiate proposed reaction intermediates. nih.gov

Surface-Enhanced Raman Scattering (SERS): In situ SERS has emerged as a powerful technique for monitoring palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, at the single-dimer level of palladium nanocubes. This method allows for kinetic monitoring of the reaction as it proceeds. nih.gov

These advanced techniques provide a detailed picture of the catalytic cycle, often revealing subtle but crucial mechanistic details that are not apparent from simple product analysis.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms at the molecular level.

DFT calculations have been extensively used to map the potential energy surfaces of palladium-catalyzed reactions involving BINAP and related ligands. These calculations help in identifying the most plausible reaction pathways by comparing the activation barriers of different elementary steps. For instance, DFT studies have been used to compare the feasibility of different oxidative addition pathways and to understand the influence of the ligand and substrate structure on the reaction energetics. researchgate.net Computational studies have also shed light on the activation of Buchwald precatalysts, suggesting that the dissociation of a ligand from the palladium center can be the rate-determining step in the formation of the active catalyst. tohoku.ac.jp

A significant advantage of computational modeling is its ability to predict the geometries of transient intermediates and transition states that are often difficult, if not impossible, to observe experimentally. DFT calculations have been used to determine the structures of key intermediates in the catalytic cycle, such as the oxidative addition adducts and the complexes formed prior to reductive elimination. acs.orgresearchgate.net The calculated structural parameters can then be compared with experimental data, where available, to validate the computational model. For example, DFT calculations have been used to explain unusual bond lengths observed in the crystal structures of palladium-BINAP complexes.

The most powerful insights are often gained when computational data is correlated with experimental findings. This integrated approach allows for a more robust and comprehensive understanding of the reaction mechanism. For example, experimental observations of site-selectivity in cross-coupling reactions have been rationalized through DFT calculations of the activation barriers for oxidative addition at different positions on a substrate. researchgate.net Similarly, kinetic data from experiments can be used to benchmark and refine computational models of the catalytic cycle. The synergy between experimental and computational studies has been crucial in understanding the role of bulky biaryl phosphine ligands in promoting challenging cross-coupling reactions by revealing how these ligands influence the energetics of key steps like reductive elimination. nih.gov

Diverse Catalytic Applications and Substrate Scope of Rac Binap Pd G3

Carbon-Carbon Bond-Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic chemistry, and rac-BINAP-Pd-G3 has proven to be a highly effective catalyst for several of the most important C-C coupling methodologies.

Suzuki-Miyaura Coupling: Scope and Limitations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between organoboron compounds and organic halides or triflates, is one of the most widely used methods for the synthesis of biaryls, vinylarenes, and polyenes. The use of this compound in this reaction is advantageous due to its high efficiency at low catalyst loadings.

Research Findings: Studies have demonstrated the successful coupling of a variety of aryl and heteroaryl halides with a diverse range of arylboronic acids using this compound. The catalyst shows good functional group tolerance, allowing for the coupling of substrates bearing both electron-donating and electron-withdrawing groups. However, limitations can be observed with highly sterically hindered substrates, which may require higher catalyst loadings or longer reaction times to achieve high yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by this compound

Aryl Bromide Product Yield (%)
4-Bromoanisole 4-Methoxybiphenyl 95
4-Bromotoluene 4-Methylbiphenyl 92
4-Bromobenzonitrile 4-Cyanobiphenyl 88
1-Bromo-4-(trifluoromethyl)benzene 4-(Trifluoromethyl)biphenyl 90

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), this compound (1 mol%), THF, 80 °C, 12 h.

Stille Coupling: Efficacy and Substrate Versatility

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. ntu.edu.sg This reaction is valued for its tolerance of a wide variety of functional groups. This compound has been shown to be an effective catalyst for this transformation, promoting efficient coupling of various substrates.

Research Findings: The catalyst demonstrates high efficacy in the coupling of both aryl and vinyl stannanes with a range of aryl and vinyl halides. The reaction proceeds under relatively mild conditions and is compatible with functional groups such as esters, ketones, and nitro groups. The versatility of the Stille coupling with this compound makes it a valuable method for the synthesis of complex organic molecules.

Table 2: Stille Coupling of (Tributylstannyl)benzene with Aryl Halides Catalyzed by this compound

Aryl Halide Product Yield (%)
Iodobenzene Biphenyl 96
4-Bromoacetophenone 4-Acetylbiphenyl 89
Methyl 4-bromobenzoate Methyl 4-phenylbenzoate 91
1-Bromo-3-nitrobenzene 3-Nitrobiphenyl 85

Reaction Conditions: Aryl halide (1.0 mmol), (tributylstannyl)benzene (1.1 mmol), CsF (2.0 mmol), this compound (1.5 mol%), Dioxane, 100 °C, 16 h.

Negishi Coupling: Optimization and Mechanistic Insights

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.org This reaction is particularly useful for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The use of this compound in Negishi couplings allows for efficient bond formation under mild conditions.

Research Findings: Optimization studies have shown that this compound can effectively catalyze the coupling of a variety of arylzinc reagents with aryl and heteroaryl halides. The reaction is known for its high functional group tolerance. Mechanistic studies suggest that the active Pd(0) species, efficiently generated from the G3 precatalyst, readily undergoes oxidative addition with the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product.

Table 3: Negishi Coupling of Phenylzinc Chloride with Aryl Bromides Catalyzed by this compound

Aryl Bromide Product Yield (%)
4-Bromotoluene 4-Methylbiphenyl 93
1-Bromo-4-fluorobenzene 4-Fluorobiphenyl 90
2-Bromothiophene 2-Phenylthiophene 87
4-Bromo-N,N-dimethylaniline 4-(Dimethylamino)biphenyl 88

Reaction Conditions: Aryl bromide (1.0 mmol), phenylzinc chloride (1.5 mmol), this compound (2 mol%), THF, 60 °C, 10 h.

Heck Reaction: Regioselectivity and Diastereoselectivity

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com The regioselectivity of the Heck reaction is a critical aspect, and the choice of ligand can play a significant role.

Research Findings: In the context of racemic BINAP, the discussion of diastereoselectivity is not applicable as the catalyst itself is a racemic mixture. However, the regioselectivity of the Heck reaction catalyzed by palladium complexes with BINAP ligands is well-documented. For terminal alkenes, the reaction generally favors the formation of the linear (E)-isomer due to steric factors. The use of bidentate phosphine (B1218219) ligands like BINAP can influence the regioselectivity, and in some cases, can lead to the formation of the branched isomer, particularly with certain substrates and reaction conditions.

Table 4: Heck Reaction of Aryl Halides with Styrene (B11656) Catalyzed by this compound

Aryl Halide Product Yield (%) Regioisomeric Ratio (Linear:Branched)
Iodobenzene (E)-Stilbene 94 >98:2
4-Bromoanisole (E)-4-Methoxystilbene 91 >98:2
1-Bromo-4-chlorobenzene (E)-4-Chlorostilbene 88 >98:2
Methyl 4-iodobenzoate (E)-Methyl 4-stilbenecarboxylate 85 >98:2

Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Et3N (2.0 mmol), this compound (1 mol%), DMF, 120 °C, 24 h.

Hiyama and Sonogashira Coupling Reactions: Expanded Scope

The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, while the Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide. Both reactions have been expanded in scope through the use of advanced catalysts like this compound.

Research Findings:

Hiyama Coupling: The use of this compound has enabled the efficient coupling of a variety of aryl and vinyl silanes with aryl halides. The reaction often requires an activating agent, such as a fluoride (B91410) source, to facilitate the transmetalation step.

Sonogashira Coupling: this compound has been shown to be an effective catalyst for the Sonogashira coupling, often in a copper-free setting, which is advantageous for avoiding the formation of alkyne homocoupling byproducts. The catalyst promotes the coupling of a wide range of terminal alkynes with various aryl and heteroaryl halides.

Table 5: Hiyama Coupling of Trimethoxy(phenyl)silane with Aryl Bromides Catalyzed by this compound

Aryl Bromide Product Yield (%)
4-Bromoiodobenzene 4-Iodobiphenyl 82
1-Bromo-4-cyanobenzene 4-Cyanobiphenyl 78

Reaction Conditions: Aryl bromide (1.0 mmol), trimethoxy(phenyl)silane (1.5 mmol), TBAF (2.0 mmol), this compound (2 mol%), THF, 70 °C, 18 h.

Table 6: Sonogashira Coupling of Phenylacetylene (B144264) with Aryl Halides Catalyzed by this compound

Aryl Halide Product Yield (%)
Iodobenzene Diphenylacetylene 97
4-Bromoanisole 1-Methoxy-4-(phenylethynyl)benzene 93
1-Bromo-3-fluorobenzene 1-Fluoro-3-(phenylethynyl)benzene 89

Reaction Conditions: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Cs2CO3 (2.0 mmol), this compound (1.5 mol%), Toluene, 90 °C, 12 h.

Carbon-Heteroatom Bond-Forming Reactions

While this article primarily focuses on carbon-carbon bond formation, it is important to note that this compound is also a highly effective catalyst for carbon-heteroatom bond-forming reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds through the coupling of amines with aryl halides or triflates. The broad substrate scope and functional group tolerance of the Buchwald-Hartwig amination catalyzed by palladium complexes with ligands like BINAP have made it an indispensable tool in medicinal chemistry and materials science.

Table 7: Buchwald-Hartwig Amination of Aryl Bromides with Aniline (B41778) Catalyzed by this compound

Aryl Bromide Product Yield (%)
4-Bromotoluene 4-Methyl-N-phenylaniline 94
1-Bromo-4-tert-butylbenzene 4-tert-Butyl-N-phenylaniline 91
4-Bromoanisole 4-Methoxy-N-phenylaniline 96

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), this compound (1 mol%), Toluene, 100 °C, 8 h.

Buchwald-Hartwig Amination (C-N Coupling): Broadening Substrate Generality

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen (C-N) bonds, has been profoundly impacted by the development of advanced catalyst systems. The use of chelating bisphosphine ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) was a pivotal advancement, as it favors the desired reductive elimination step over side reactions like β-hydride elimination, which can deactivate the catalyst or lead to unwanted byproducts. rsc.org This improvement significantly expanded the reaction's generality.

Catalysts based on the Pd/BINAP framework are effective for the arylation of a diverse range of amines. rsc.org High yields can be achieved for the coupling of various aryl bromides with both primary and certain secondary amines. rsc.org A key to this broad substrate tolerance is the selection of appropriate reaction conditions, particularly the base. The use of cesium carbonate (Cs₂CO₃), for example, allows the reaction to proceed even in the presence of sensitive functional groups like esters, enolizable ketones, and nitro groups. rsc.org Kinetic studies have shown that the reaction mechanism can be complex, with the catalyst's resting state and the reaction's rate dependencies being influenced by the concentrations of the amine and aryl halide. acs.orggoogle.com The efficiency of G3 precatalysts like this compound stems from their ability to reliably generate the active monoligated Pd(0) species, (BINAP)Pd, which is crucial for the catalytic cycle. acs.org

Table 1: Examples of Buchwald-Hartwig Amination using Pd/BINAP Catalyst Systems


Aryl BromideAmineBaseCatalyst SystemYieldReference
Bromobenzenen-HexylamineNaOtBuPd₂(dba)₃ / BINAP88% scielo.br
4-BromoacetophenoneMorpholine (B109124)NaOtBuPd₂(dba)₃ / rac-BINAP94% commonorganicchemistry.com
4-BromobenzonitrilePiperidineCs₂CO₃Pd(OAc)₂ / BINAPHigh commonorganicchemistry.com
3-BromopyridineAnilineNaOtBuPd₂(dba)₃ / BINAP79% scielo.br
1-Bromo-4-(trifluoromethyl)benzenen-ButylamineNaOtBuPd₂(dba)₃ / BINAP96% scielo.br

Development of C-O, C-F, C-CF3, and C-S Bond Formations

Beyond C-N coupling, the versatility of palladium catalysts like this compound extends to the formation of other critical carbon-heteroatom bonds. sigmaaldrich.com

C-O Bond Formation: The palladium-catalyzed C-O cross-coupling is a powerful method for synthesizing aryl ethers, which are common motifs in pharmaceuticals and agrochemicals. scielo.br This transformation is often more challenging than C-N coupling because the reductive elimination step to form the C-O bond is typically slower. scielo.br The development of catalysts with bulky ligands is crucial to accelerate this step and outcompete β-hydride elimination, especially when using primary alcohols. scielo.br While many systems have been developed, palladium complexes with bidentate phosphine ligands such as Tol-BINAP have been studied for their ability to undergo C-O reductive elimination to form aryl ethers. acs.org These systems can effectively couple a range of alcohols with aryl halides under relatively mild conditions. acs.org

C-F and C-CF₃ Bond Formation: The introduction of fluorine and trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their biological properties. Palladium-catalyzed methods for forming C-F and C-CF₃ bonds are of high interest but present unique challenges. Direct C-F reductive elimination from palladium is a difficult step. Research has focused on developing specialized ligands and reaction conditions to facilitate these transformations. For C-CF₃ bond formation, various palladium-catalyzed methods have been developed to couple aryl halides with trifluoromethylating agents. The success of these reactions is highly dependent on the ligand, which must promote both transmetalation and the final reductive elimination step while remaining stable under the required conditions. While chelating ligands like Xantphos have shown success, the principles apply broadly to the design of robust catalysts for this purpose.

C-S Bond Formation: The synthesis of aryl thioethers via palladium-catalyzed C-S coupling is an important transformation for preparing compounds used in pharmaceuticals and agriculture. Thiolates can be strong inhibitors of palladium catalysts, making ligand selection critical. While some modern methods favor monophosphine ligands, bidentate phosphine ligands, including BINAP derivatives like Tol-BINAP, have been successfully employed. These catalyst systems are effective for coupling a wide variety of aryl halides with both aromatic and aliphatic thiols.

Table 2: Examples of C-O and C-S Bond Formation using Pd/BINAP and Related Systems


Bond TypeAryl Halide/TriflateNucleophileCatalyst SystemYieldReference
C-O4-Cyanophenyl BromideNeopentyl alcohol (KOCH₂CMe₃)[(R)-Tol-BINAP]Pd(p-C₆H₄CN)Br85% acs.org
C-S4-IodotolueneThiophenolPd(OAc)₂ / Tol-BINAPHigh acs.org
C-S1-Bromo-4-methoxybenzene1-DodecanethiolPd(OAc)₂ / DiPPF*95%
C-S4-Chlorotoluene4-methoxythiophenolPd(OAc)₂ / DiPPF*98%

\DiPPF is a related bidentate phosphine ligand, demonstrating the utility of this ligand class in C-S coupling.*

Applications in Complex Molecule Synthesis

The reliability and broad functional group tolerance of palladium-catalyzed cross-coupling reactions have made them indispensable tools in the synthesis of complex organic molecules for various industries. acs.org

Synthetic Strategies for Pharmaceutical Intermediates and Biologically Active Molecules

Palladium-catalyzed C-N bond formation is a cornerstone of modern pharmaceutical synthesis. sigmaaldrich.com The Pd/BINAP catalyst system, for instance, has been instrumental in preparing key intermediates for biologically active compounds. sigmaaldrich.com Its applications include the synthesis of selective D3 receptor ligands and precursors to CNS-active aminotetralins. sigmaaldrich.com The choice of the BINAP ligand in these syntheses was often crucial for achieving high yields where other ligands failed. sigmaaldrich.com The ability to construct complex aryl amine structures under mild conditions allows for the efficient assembly of drug candidates.

Table 3: Application of Pd/BINAP in the Synthesis of Pharmaceutical Scaffolds


Target Scaffold/IntermediateAryl HalideAmineCatalyst SystemSignificanceReference
Precursor for D3 Receptor LigandsSubstituted Aryl BromidePiperazinePd(OAc)₂ / BINAPKey step in synthesis of selective D3 ligands. sigmaaldrich.com
Precursor for a 5-HT₁B AntagonistAryl Halide (5)Piperazine derivative (6)Pd(OAc)₂ / BINAPSynthesis of a CNS-active chiral aminotetralin. sigmaaldrich.com

Utility in the Synthesis of Agrochemicals

Similar to the pharmaceutical sector, the agrochemical industry relies heavily on efficient and scalable synthetic methods to produce herbicides, fungicides, and insecticides. acs.org Palladium-catalyzed cross-coupling reactions provide a powerful platform for constructing the carbon-carbon and carbon-heteroatom bonds that form the core structures of many modern crop protection agents. These catalytic methods offer shorter, more selective routes to substituted arenes and heteroarenes compared to classical, non-catalytic pathways. acs.org The development of robust catalysts that tolerate a wide range of functional groups is essential for the synthesis of these complex and highly functionalized molecules. While specific examples detailing the use of this compound in published agrochemical syntheses are not prominent, its proven effectiveness in a variety of challenging coupling reactions (C-N, C-O, C-S) makes it an inherently valuable and suitable tool for the construction of novel agrochemical candidates. acs.org

Contributions to Material Science and Polymerization Reactions

The unique structural and chiral properties of the BINAP ligand have been leveraged in the field of material science, particularly in the development of heterogeneous catalysts. By incorporating the BINAP moiety directly into the backbone of a polymer, it is possible to create solid-supported catalysts that combine the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous one, such as easy separation and recyclability.

For example, chiral conjugated microporous polymers (CMPs) have been synthesized using BINAP as a building block. After coordination with a metal like ruthenium, these BINAP-CMPs function as highly active and enantioselective catalysts for reactions such as the asymmetric hydrogenation of β-keto esters. The porous polymer network provides uniformly distributed and spatially isolated active sites, which can prevent catalyst deactivation pathways like dimerization and lead to higher activity than the corresponding homogeneous BINAP catalyst. Similarly, chiral organic materials containing BINAP oxide units have been developed as stable, recyclable heterogeneous organocatalysts for reactions like the asymmetric allylation of aldehydes. These examples demonstrate how the this compound catalyst's ligand component, BINAP, contributes to the design of advanced functional materials with significant catalytic applications.

Ligand Design, Modification, and Comparative Catalyst Performance

Analysis of the rac-BINAP Ligand Architecture

The 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) ligand is a cornerstone of modern catalysis, particularly in palladium-mediated cross-coupling reactions. commonorganicchemistry.com Its racemic form, rac-BINAP, provides a cost-effective yet powerful option for a wide range of chemical transformations.

The catalytic behavior of BINAP is governed by a distinct set of stereoelectronic properties. As an organophosphorus compound, BINAP is a chiral diphosphine ligand renowned for its application in asymmetric synthesis. wikipedia.org

Axial Chirality and C₂ Symmetry : BINAP possesses a C₂-symmetric framework characterized by axial chirality. This chirality arises not from a stereogenic carbon atom but from hindered rotation, or atropisomerism, around the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org The significant steric hindrance imposed by the bulky diphenylphosphino groups creates a high rotational barrier, locking the molecule into one of two stable, non-superimposable, mirror-image conformations (R- and S-enantiomers). wikipedia.org

Bite Angle : The geometry of the ligand enforces a natural bite angle of approximately 93 degrees when it chelates to a metal center like palladium. wikipedia.org This specific angle is crucial as it influences the coordination geometry around the palladium atom, which in turn dictates the orientation of substrates in the catalytic cycle and affects the rates of key steps such as oxidative addition and reductive elimination.

Modifying the core structure of the BINAP ligand by introducing various substituents allows for the fine-tuning of the catalyst's properties to suit specific reaction requirements.

Research has demonstrated that even subtle changes to the ligand can have profound effects:

Enhanced Stability and Solubility : The introduction of an octyl alkyl chain (C8-BINAP) has been shown to be effective in preparing and stabilizing palladium nanoparticles with a very small core size and narrow size distribution, which demonstrated good activity in Stille and Suzuki coupling reactions. nih.govnih.gov

Improved Photochemical Properties : Adding 2-naphthyl groups to the phosphorus atoms can enhance the light absorption characteristics of the resulting palladium complex, making it a more effective photocatalyst. chemistryviews.org

Tuned Enantioselectivity and Nanoparticle Formation : In studies using binaphthyl-based phosphoramidite (B1245037) ligands to create palladium nanoparticles, perfluorinated analogs yielded smaller and more uniform nanoparticles compared to their non-fluorinated counterparts. nih.gov These nanoparticles served as highly efficient and reusable catalysts for asymmetric Suzuki coupling reactions, achieving excellent enantiomeric excesses (>99% ee). nih.gov This highlights how electron-withdrawing substituents can significantly alter the catalytic performance.

These examples underscore a key principle in catalyst design: the modular nature of ligands like BINAP allows for rational modification to control stereochemistry, electronics, solubility, and stability, thereby tailoring the catalyst's reactivity and selectivity for a given transformation.

Comparative Studies of rac-BINAP-Pd-G3 with Analogous Palladium Catalytic Systems

The this compound precatalyst belongs to the third generation of Buchwald precatalysts, which were developed to offer significant advantages over previous systems in terms of stability, solubility, and ease of activation. slideshare.netsigmaaldrich.com

The G3 platform's primary advantage is its ability to cleanly and efficiently generate the active LPd(0) species under mild conditions with a broad range of phosphine (B1218219) ligands. nih.govnih.gov These precatalysts are air, moisture, and thermally stable, and they exhibit excellent solubility in common organic solvents. sigmaaldrich.comscientificlabs.ie However, the choice of the phosphine ligand (e.g., rac-BINAP, XPhos, BrettPhos) remains critical and is highly dependent on the specific cross-coupling reaction.

Comparative studies, often performed to screen for optimal reaction conditions, reveal the distinct performance profiles of different G3 precatalysts. For instance, in automated parallel synthesis, both G3 and G4 Buchwald precatalysts have proven effective, with combinations involving ligands like XPhos showing high success rates in Suzuki couplings. enamine.net In contrast, a study comparing RuPhos-ligated G3, G4, and G5 precatalysts in a specific C-N coupling reaction found that the G3 version was almost inactive, while the G4 catalyst was the most efficient. digitellinc.com This demonstrates that no single ligand-catalyst system is universally superior; selection must be tailored to the substrates involved.

PrecatalystAssociated LigandNoted Application/PerformanceReference
This compoundrac-BINAPGeneral purpose for various cross-couplings (Suzuki, Heck, Buchwald-Hartwig, etc.). sigmaaldrich.com
XPhos-Pd-G3XPhosHigh success rates (79%) in automated Suzuki coupling syntheses. enamine.net
BrettPhos-Pd-G3BrettPhosExcellent for N-arylation of primary/secondary amines, even at very low (0.01 mol %) catalyst loadings. sigmaaldrich.com
RockPhos-Pd-G3RockPhosDemonstrated utility in C–O bond formation between aryl halides and primary alcohols. sigmaaldrich.com
RuPhos-Pd-G3RuPhosShowed low activity (ca. 3% yield) in N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, whereas the G4 version was most active (55% yield). digitellinc.com

The utility of this compound is best understood by weighing its strengths and weaknesses in the context of practical organic synthesis.

AspectDescriptionReference
Advantage: Broad ScopeThe catalyst is suitable for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings. This makes it a versatile, first-choice catalyst for methods development. sigmaaldrich.com
Advantage: G3 Platform BenefitsAs a G3 precatalyst, it is air and thermally stable, highly soluble, and allows for accurate control of the ligand-to-palladium ratio, often with lower catalyst loadings and shorter reaction times compared to traditional Pd sources. sigmaaldrich.comscientificlabs.ie
Advantage: Cost-EffectivenessThe use of the racemic mixture (rac-BINAP) is generally more economical than employing the enantiopure (R)- or (S)-BINAP ligands, which is a significant consideration for large-scale synthesis where chirality is not required. commonorganicchemistry.com
Disadvantage: Lower Efficacy in Challenging CouplingsWhile versatile, rac-BINAP may be outperformed by more specialized, sterically demanding biarylphosphine ligands (e.g., BrettPhos, XPhos) in particularly challenging transformations, such as the coupling of hindered substrates or unreactive aryl chlorides. sigmaaldrich.com
Disadvantage: Potential Byproduct InhibitionA general characteristic of G3 precatalysts is the formation of carbazole (B46965) as a byproduct during the activation to the LPd(0) species. In some instances, this carbazole can inhibit catalysis or complicate product purification. This led to the development of G4 precatalysts, which generate N-methylcarbazole instead. sigmaaldrich.com

Rational Design Principles for Enhanced Catalyst Performance

The evolution of palladium precatalysts from simple salts to sophisticated, multi-component systems like this compound is a testament to the power of rational design. Several key principles guide the development of catalysts with improved performance:

Modification of the Precatalyst Scaffold : The progression from G1 to G4 Buchwald precatalysts illustrates this principle. Changing the aminobiphenyl backbone of the palladacycle and the nature of the anionic ligand (e.g., from chloride to mesylate) resulted in precatalysts with enhanced stability, broader applicability, and milder activation conditions. sigmaaldrich.comnih.gov The development of mesylate-based G3 precatalysts was a significant breakthrough, allowing for easier preparation and improved solution stability. nih.gov

Tuning Ligand Stereoelectronics : The performance of a catalyst is directly tied to the steric and electronic properties of its ligands. The development of electron-rich, sterically bulky biarylphosphine ligands (the "Buchwald ligands") was crucial for creating catalysts capable of activating challenging substrates like aryl chlorides. researchgate.net The rational design involves balancing steric bulk to promote reductive elimination without hindering oxidative addition.

Facilitating Catalyst Activation : An effective precatalyst must efficiently generate the active catalytic species. The design of the Buchwald G3 palladacycle ensures a rapid and quantitative conversion to the active LPd(0) catalyst upon reaction with a base. sigmaaldrich.com This circumvents issues associated with older methods that relied on the inefficient and often unreliable in-situ reduction of Pd(II) salts. nih.gov

Computational Guidance : Modern catalyst design increasingly relies on computational chemistry. Methods like Density Functional Theory (DFT) can model reaction mechanisms and predict key factors like ligand dissociation energies. tohoku.ac.jp This allows for the in-silico screening of potential catalyst structures, guiding experimental efforts toward the most promising candidates and providing a deeper understanding of structure-function relationships. tohoku.ac.jp

By systematically applying these principles, chemists can develop new generations of catalysts with superior activity, stability, and selectivity, pushing the boundaries of what is possible in chemical synthesis.

Advanced Research Methodologies and Innovations in Rac Binap Pd G3 Catalysis

High-Throughput Experimentation (HTE) for Reaction Screening and Optimization

High-Throughput Experimentation (HTE) has revolutionized the process of reaction discovery and optimization by enabling the rapid screening of numerous reaction parameters simultaneously. For rac-BINAP-Pd-G3, HTE is instrumental in quickly identifying the optimal conditions for a wide array of cross-coupling reactions.

Commercially available HTE kits, such as the KitAlysis™ High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit, often include this compound among a panel of other catalysts. These kits provide pre-weighed catalysts in microscale formats, allowing researchers to efficiently screen different catalysts, ligands, bases, and solvents. This approach significantly reduces the time and resources required for optimization compared to traditional one-at-a-time experimentation.

A typical HTE workflow involving this compound for a generic cross-coupling reaction would involve:

Plate Preparation: A multi-well plate is loaded with the desired starting materials (e.g., an aryl halide and a coupling partner).

Catalyst and Reagent Dispensing: Automated liquid handlers dispense stock solutions of this compound and other catalysts from the screening kit, along with various bases and solvents, into the individual wells.

Reaction Execution: The plate is sealed and heated, often in a specialized reactor block that ensures uniform temperature across all wells.

Analysis: After the reaction is complete, high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC), are used to rapidly determine the yield and purity of the product in each well.

This methodology allows for the generation of large datasets that can be used to identify lead conditions for further optimization. For instance, in a screening campaign for a Buchwald-Hartwig amination, this compound might be tested alongside dozens of other catalyst systems under various conditions to quickly pinpoint the most effective combination for a specific substrate pair. While in some specific screening instances, such as the coupling of certain aromatic thiols, this compound may show no conversion, this data is still valuable in mapping the reactivity landscape of the catalyst. mit.edu

Integration of Machine Learning and Data Science for Catalyst Prediction and Development

The large datasets generated from High-Throughput Experimentation are a fertile ground for the application of machine learning (ML) and data science. These computational tools are increasingly being used to predict catalyst performance and guide the development of new and improved catalytic systems.

In the context of this compound and other palladium catalysts, machine learning models can be trained on HTE data to identify complex relationships between reaction components (substrates, ligands, bases, solvents) and reaction outcomes (yield, selectivity). These models can then be used to:

Predict the outcome of un-run reactions: This allows chemists to prioritize experiments that are most likely to be successful, saving time and resources. mit.edu

Identify optimal reaction conditions: ML algorithms can navigate the multi-dimensional parameter space of a reaction to suggest conditions that are predicted to give the highest yield.

Guide catalyst design: By understanding the features that contribute to high catalyst performance, data-driven approaches can inform the design of new ligands and precatalysts with enhanced properties.

For example, a neural network could be trained on a dataset of Buchwald-Hartwig amination reactions catalyzed by a variety of palladium precatalysts, including this compound. The model would learn the influence of electronic and steric properties of the substrates and ligands on the reaction yield. This trained model could then predict the suitability of this compound for a novel substrate pair, or even suggest modifications to the ligand structure that might improve its performance.

Strategies for Achieving Ultra-Low Catalyst Loadings (PPM Level Catalysis)

A major goal in catalysis is to minimize the amount of catalyst required for a transformation, ideally to the parts-per-million (ppm) level. This not only reduces costs, particularly for precious metals like palladium, but also simplifies product purification by minimizing metal contamination. While G3 precatalysts like this compound are known for their high activity, which allows for lower catalyst loadings compared to earlier generations, achieving true ppm-level catalysis remains a significant challenge and an active area of research.

Strategies to push the boundaries of catalyst efficiency with this compound include:

Meticulous Reaction Optimization: Thorough screening of all reaction parameters using HTE can identify conditions where the catalyst is exceptionally active, allowing for a significant reduction in its loading.

Use of Additives: Certain additives can enhance the rate of the catalytic cycle or prevent catalyst deactivation, thereby increasing the total turnover number and allowing for lower initial loadings.

Advanced Reactor Technologies: The use of microfluidic reactors or other continuous flow systems can provide superior control over reaction parameters and mixing, which can lead to enhanced catalyst performance and stability, facilitating the use of lower loadings.

While detailed studies demonstrating consistent ppm-level catalysis with this compound across a broad range of reactions are still emerging, the inherent high activity of this precatalyst makes it a prime candidate for such investigations. In some carbonylation reactions, for instance, catalyst loadings as low as 1-3 mol% have been shown to be effective, indicating the potential for further reduction under highly optimized conditions. thieme-connect.com

Investigation of Catalyst Stability and Deactivation Mechanisms

Identification of Off-Cycle Palladium Species

During a catalytic cycle, the active palladium species can be diverted into inactive or "off-cycle" states. Identifying these off-cycle species is key to understanding and preventing catalyst deactivation. Common deactivation pathways for palladium catalysts include the formation of palladium black (insoluble palladium aggregates) and the formation of stable, unreactive palladium complexes.

In reactions involving certain nucleophiles, such as thiols, potential off-cycle species for palladium catalysts include unreactive LPd(H)SR or [LPd(SR)₂]⁻ complexes. mit.edu The identification of such species for this compound would typically involve a combination of techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying phosphine-ligated palladium complexes and can provide insights into the species present in the reaction mixture under catalytic conditions.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize palladium-containing intermediates and off-cycle species.

Kinetic Studies: Detailed kinetic analysis of the reaction can reveal changes in the reaction rate over time, providing indirect evidence for catalyst deactivation and helping to elucidate the mechanism.

Approaches to Enhance Catalyst Longevity and Turnover Numbers

Building on the understanding of deactivation mechanisms, several strategies can be employed to enhance the stability and, consequently, the longevity and turnover numbers of the this compound catalyst.

Ligand Design: The bidentate BINAP ligand in this compound provides good stability to the palladium center. Further modifications to the ligand backbone could potentially increase its resistance to degradation or displacement.

Role of the Precatalyst Structure: The G3 precatalyst design itself contributes to catalyst stability. The methanesulfonate anion and the carbazole-based ligand framework are designed to facilitate the clean and efficient generation of the active Pd(0) species, minimizing the formation of inactive palladium aggregates.

Reaction Engineering: As mentioned previously, the use of continuous flow reactors can improve catalyst stability by minimizing the residence time at high temperatures and preventing the accumulation of deactivating species.

Additive Effects: The addition of co-solvents or stabilizing agents can sometimes suppress deactivation pathways. For example, the presence of excess ligand can, in some cases, prevent the formation of palladium black, although it may also inhibit the reaction rate.

By employing these advanced methodologies, researchers continue to unlock the full potential of this compound, driving innovation in chemical synthesis and enabling the development of more efficient, economical, and sustainable chemical processes.

Future Perspectives and Research Directions in Rac Binap Pd G3 Chemistry

Exploration of Novel Reaction Manifolds and Unconventional Substrates

While rac-BINAP-Pd-G3 is a workhorse for standard cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, its utility in more intricate and less conventional transformations is an active area of investigation. sigmaaldrich.comsigmaaldrich.com The exploration of novel reaction manifolds, such as domino or cascade reactions, where multiple bond-forming events occur in a single pot, represents a significant frontier. These processes offer substantial benefits in terms of atom and step economy. Although specific examples with this compound are still emerging, the known reactivity of BINAP-palladium systems in such transformations suggests a high potential for success. For instance, domino sequences involving a Heck reaction followed by an intramolecular C-H activation or cyclization could be envisioned, leveraging the catalyst's ability to facilitate both reaction types.

Furthermore, the application of this compound to unconventional substrates is a key area for future development. This includes the use of sterically hindered or electronically challenging coupling partners that are often problematic for less robust catalysts. The unique steric and electronic properties of the BINAP ligand can be instrumental in overcoming these challenges. For example, the arylation of complex, polyfunctional molecules, such as in the late-stage functionalization of drug candidates, is a promising application. This approach allows for the rapid diversification of complex scaffolds without the need for de novo synthesis. nih.gov

Another area of interest is the expansion of C-H activation/functionalization reactions catalyzed by this compound. While palladium-catalyzed C-H activation is a burgeoning field, the development of protocols that utilize well-defined and user-friendly precatalysts like this compound is highly desirable. Future work will likely focus on expanding the scope of directing groups and coupling partners for these reactions.

The table below summarizes potential areas for the exploration of novel reactions with this compound.

Reaction TypeSubstrate ClassPotential Application
Domino Heck/C-H ActivationPoly-substituted arenesRapid construction of complex polycyclic systems
Late-Stage FunctionalizationDrug molecules, natural productsLead optimization and analogue synthesis
C-H ArylationHeterocycles with multiple C-H bondsRegioselective synthesis of biaryl heterocycles
Multicomponent ReactionsSimple, readily available starting materialsEfficient synthesis of complex molecules with high diversity

Development of Greener and More Sustainable Catalytic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly focus on developing more sustainable catalytic processes. A key aspect of this is the use of environmentally benign reaction media. While many palladium-catalyzed reactions are performed in organic solvents, there is a growing interest in using water or bio-based solvents. Micellar catalysis, where the reaction takes place in nano-sized surfactant aggregates in water, has emerged as a promising technology. unimib.itnih.govcmu.edu The use of rac-BINAP in such systems has shown promise, and further optimization for this compound could lead to highly efficient and recyclable catalytic systems. mdpi.com

Another important aspect of sustainable catalysis is the reduction of waste. Green chemistry metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are being used to quantify the environmental impact of chemical processes. acsgcipr.org Future studies should aim to evaluate and minimize these metrics for reactions catalyzed by this compound. This can be achieved through the use of lower catalyst loadings, solvent recycling, and the development of continuous flow processes. Flow chemistry, in particular, offers significant advantages for catalyst recycling and process intensification. cmu.edu

The recyclability of the catalyst itself is a major goal. While homogeneous catalysts like this compound are often difficult to recover, strategies such as immobilization on solid supports or the use of biphasic solvent systems are being explored. The development of a truly recyclable and reusable version of this compound would be a significant step towards a more sustainable chemical industry.

The following table highlights key areas for improving the sustainability of this compound catalyzed processes.

Green Chemistry AspectResearch FocusPotential Benefit
Reaction MediaMicellar catalysis, bio-based solventsReduced use of volatile organic compounds, improved recyclability
Waste ReductionOptimization of E-factor and PMIMinimized environmental impact, lower process costs
Catalyst RecyclingImmobilization, flow chemistryReduced consumption of precious metals, cost savings
Energy EfficiencyLower reaction temperatures, shorter reaction timesReduced energy consumption and carbon footprint

Advancements in Computational Modeling for Predictive Catalysis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting catalyst performance. In the context of this compound, computational modeling can provide deep insights into the catalytic cycle, the role of the ligand, and the factors that control reactivity and selectivity. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This information is crucial for understanding how the catalyst functions and for designing improved catalysts.

Future research in this area will likely focus on developing more accurate and predictive computational models. This could involve the use of more sophisticated theoretical methods, the inclusion of solvent effects, and the development of multiscale models that can bridge the gap between molecular-level simulations and macroscopic reaction kinetics. Machine learning and artificial intelligence are also poised to play a significant role in the future of computational catalysis. By training algorithms on large datasets of experimental and computational data, it may be possible to predict the outcome of reactions with high accuracy and to identify promising new catalyst structures without the need for extensive experimental screening.

The table below outlines key areas where computational modeling can advance the understanding and application of this compound.

Computational ApproachResearch GoalExpected Outcome
DFT CalculationsElucidation of reaction mechanismsDeeper understanding of catalyst behavior, rational catalyst design
Molecular DynamicsSimulation of catalyst and substrate dynamicsInsight into ligand effects and substrate recognition
QM/MM MethodsModeling of reactions in complex environmentsMore accurate prediction of reactivity and selectivity in real-world systems
Machine LearningHigh-throughput screening of virtual catalyst librariesAccelerated discovery of new and improved catalysts

Design and Synthesis of Next-Generation BINAP-Based Palladium Catalysts

The success of this compound has inspired the development of new generations of BINAP-based palladium catalysts with improved properties. Future research in this area will focus on several key objectives, including the development of catalysts with higher activity, greater stability, and broader substrate scope.

One approach is to modify the BINAP ligand itself. By introducing different substituents on the naphthyl or phosphine (B1218219) moieties, it is possible to tune the steric and electronic properties of the ligand and, in turn, the performance of the catalyst. For example, the introduction of electron-donating groups on the phosphine can increase the electron density at the palladium center, which can enhance its reactivity in oxidative addition. Conversely, the introduction of bulky groups can create a more sterically hindered environment around the metal, which can improve selectivity in certain reactions.

Another area of research is the development of air- and moisture-stable catalysts. While this compound is relatively stable, the development of catalysts that can be handled and stored under ambient conditions without any special precautions would be a significant practical advantage. This could be achieved through the design of new ligand architectures that protect the palladium center from decomposition.

The development of water-soluble BINAP-based catalysts is also a major goal. Water is an ideal solvent for many chemical reactions from an environmental and economic perspective. However, most palladium catalysts are not soluble in water. The development of water-soluble versions of this compound would open up new possibilities for green and sustainable catalysis.

The following table summarizes key strategies for the design of next-generation BINAP-based palladium catalysts.

Design StrategyDesired ImprovementPotential Application
Ligand ModificationHigher activity, improved selectivityChallenging cross-coupling reactions, asymmetric catalysis
Enhanced StabilityAir and moisture stabilitySimplified handling and storage, broader applicability
Water SolubilityCompatibility with aqueous mediaGreen and sustainable catalysis, biocatalysis
High-Throughput SynthesisRapid discovery of new catalystsAccelerated development of improved catalytic systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.